Roflumilast

Descripción general

Descripción

Roflu-milast es un inhibidor selectivo y de acción prolongada de la enzima fosfodiesterasa-4 (PDE-4). Se utiliza principalmente para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC), la psoriasis en placas, la dermatitis seborreica y la dermatitis atópica . El compuesto tiene efectos antiinflamatorios significativos y fue aprobado para uso médico en la Unión Europea en 2010 y en los Estados Unidos en 2011 .

Aplicaciones Científicas De Investigación

Roflu-milast tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se utiliza para tratar la EPOC grave, la psoriasis en placas, la dermatitis seborreica y la dermatitis atópica.

Desarrollo Farmacéutico: Roflu-milast se utiliza en el desarrollo de nanoemulsiones y nanoemulgeles para mejorar la penetración y retención en la piel para los tratamientos tópicos.

Mecanismo De Acción

Roflu-milast y su metabolito activo, roflu-milast N-óxido, inhiben selectivamente la fosfodiesterasa-4 (PDE4), lo que lleva a una acumulación de AMP cíclico (AMPc) dentro de las células inflamatorias y estructurales . Esta inhibición da como resultado la supresión de la liberación de citoquinas y la inhibición de la infiltración pulmonar por neutrófilos y otros leucocitos . El compuesto también atenúa la remodelación pulmonar y la disfunción mucociliar .

Análisis Bioquímico

Biochemical Properties

Roflumilast acts as a highly selective inhibitor of the PDE4 enzyme . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium . The increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Furthermore, this compound has been shown to alleviate inflammatory responses, thus regulating airway inflammation . It also significantly reduced peak goblet cell density after OVA challenge and led to a rapid decline after LPS as well as after OVA challenge .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant temporal effects in laboratory settings. For instance, it has been found to consistently reduce the release of TNF-α, CCL2, CCL3, CCL4, CCL5 and CXCL9 from human bronchial explants . Moreover, oral administration of this compound over five weeks completely reversed the deleterious effects of cigarette smoke on CFTR function in smoke-exposed animals .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant dosage effects. For instance, it has been found to improve cognitive function in APP/PS1 transgenic mice, which may be related to its stimulation of the cAMP/CREB/BDNF pathway and anti-neuroinflammatory effects . Moreover, this compound has been shown to suppress adipogenesis and promote lipolysis in cell culture and mice models via AMPK-mediated inhibition of PPAR-γ and C/EBPα .

Metabolic Pathways

This compound has been shown to have significant effects on metabolic pathways. For instance, it has been found to lower glucose levels in patients with newly diagnosed DM2 without COPD, suggesting positive effects on glucose homeostasis .

Transport and Distribution

This compound has been shown to have significant effects on the transport and distribution of cells and tissues. For instance, it has been found to effectively rescue CFTR-mediated chloride transport in vivo .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . This enzyme is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Métodos De Preparación

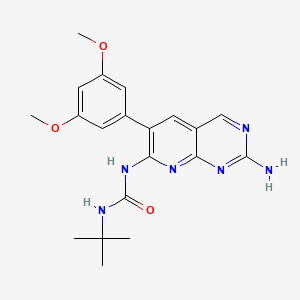

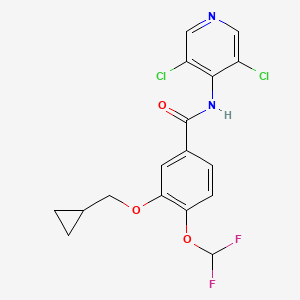

Roflu-milast puede sintetizarse a partir de 4-difluorometoxi-3-hidroxibenzaldehído y bromometil ciclopropano mediante O-alquilación, oxidación y N-acilación . Los pasos clave en la síntesis incluyen:

O-Alquilación: Este paso implica la reacción de 4-difluorometoxi-3-hidroxibenzaldehído con bromometil ciclopropano.

Oxidación: El producto intermedio del paso de O-alquilación se oxida entonces.

N-Acilación: El paso final implica la N-acilación del producto oxidado con 3,5-dicloropiridina-4-amina.

Para la producción industrial, el hidróxido de sodio se utiliza como álcali en el último paso, lo que ofrece ventajas económicas para la producción a gran escala en comparación con otros álcalis como el hidruro de sodio o el terc-butóxido de potasio .

Análisis De Reacciones Químicas

Roflu-milast se somete a varios tipos de reacciones químicas:

Sustitución: La reacción de N-acilación durante la síntesis es una reacción de sustitución nucleofílica.

Los reactivos comunes utilizados en estas reacciones incluyen bromometil ciclopropano, hidróxido de sodio y 3,5-dicloropiridina-4-amina . El principal producto formado a partir de estas reacciones es roflu-milast N-óxido .

Comparación Con Compuestos Similares

Roflu-milast es único entre los inhibidores de la fosfodiesterasa-4 debido a su alta selectividad y su naturaleza de acción prolongada . Compuestos similares incluyen:

Budesonida/Formoterol: Un inhalador combinado que se utiliza para la EPOC y el asma.

Prednisona: Un glucocorticoide que se utiliza para controlar la inflamación y las respuestas inmunitarias.

Roflu-milast destaca por su inhibición específica de la PDE4 y sus efectos antiinflamatorios significativos, lo que lo convierte en un valioso agente terapéutico para las afecciones inflamatorias crónicas .

Propiedades

IUPAC Name |

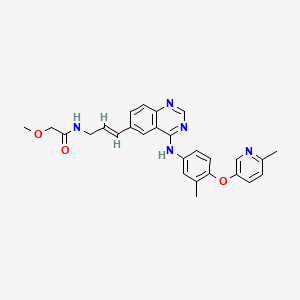

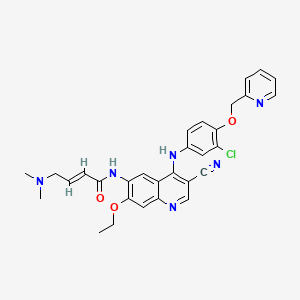

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044123 | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast. | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

162401-32-3 | |

| Record name | Roflumilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roflumilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Roflumilast | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)